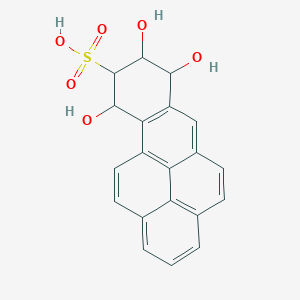

7,8,9,10-Tetrahydro-7,8,10-trihydroxybenzo(a)pyrene-9-sulfonic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

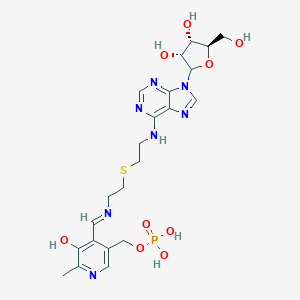

7,8,9,10-Tetrahydro-7,8,10-trihydroxybenzo(a)pyrene-9-sulfonic acid, commonly known as THPTS, is a highly potent fluorescent dye that has gained significant attention in scientific research applications. THPTS is widely used as a probe for detecting and measuring metal ions, particularly calcium ions, in biological systems.

Mecanismo De Acción

THPTS works by binding to calcium ions, which causes a conformational change in the dye molecule. This conformational change leads to an increase in fluorescence intensity, which can be measured using a fluorometer. The binding of THPTS to calcium ions is reversible, which allows for real-time monitoring of changes in calcium ion concentration in biological systems.

Efectos Bioquímicos Y Fisiológicos

THPTS has no known biochemical or physiological effects on cells or organisms. It is a non-toxic and non-invasive dye that can be used in live cell imaging studies without affecting cell viability or function.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The main advantage of THPTS is its high sensitivity and selectivity for calcium ions. It is a highly reliable and accurate probe for measuring changes in calcium ion concentration in biological systems. THPTS is also compatible with a wide range of experimental conditions and can be used in both in vitro and in vivo studies.

The main limitation of THPTS is its relatively short fluorescence lifetime, which limits its use in certain experimental settings. THPTS is also sensitive to pH changes, which can affect its fluorescence properties. Additionally, THPTS is a relatively expensive dye, which can limit its use in large-scale experiments.

Direcciones Futuras

For THPTS research include the development of new probes for other metal ions, including magnesium and zinc. There is also ongoing research into the use of THPTS for studying calcium signaling in disease states, such as cancer and neurodegenerative disorders. Finally, there is a need for the development of new synthesis methods for THPTS that are more efficient and cost-effective.

Métodos De Síntesis

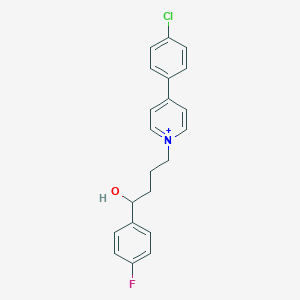

THPTS can be synthesized through a multi-step process that involves the reaction of benzo(a)pyrene with a sulfonic acid. The synthesis of THPTS is a complex process that requires specialized knowledge and equipment. The purity of the final product is critical, as impurities can affect the properties and performance of the dye.

Aplicaciones Científicas De Investigación

THPTS has a wide range of scientific research applications, particularly in the field of biochemistry. It is commonly used as a fluorescent probe for detecting calcium ions in biological systems. Calcium ions play a critical role in many physiological processes, including muscle contraction, neurotransmitter release, and cell signaling. THPTS is a highly sensitive and selective probe for calcium ions, making it an essential tool for studying calcium signaling in cells.

Propiedades

Número CAS |

118499-61-9 |

|---|---|

Nombre del producto |

7,8,9,10-Tetrahydro-7,8,10-trihydroxybenzo(a)pyrene-9-sulfonic acid |

Fórmula molecular |

C20H16O6S |

Peso molecular |

384.4 g/mol |

Nombre IUPAC |

7,8,10-trihydroxy-7,8,9,10-tetrahydrobenzo[a]pyrene-9-sulfonic acid |

InChI |

InChI=1S/C20H16O6S/c21-17-13-8-11-5-4-9-2-1-3-10-6-7-12(15(11)14(9)10)16(13)18(22)20(19(17)23)27(24,25)26/h1-8,17-23H,(H,24,25,26) |

Clave InChI |

HUKBLXWCSKZXPO-UHFFFAOYSA-N |

SMILES |

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C(C(C(C5O)O)S(=O)(=O)O)O)C=C2 |

SMILES canónico |

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C(C(C(C5O)O)S(=O)(=O)O)O)C=C2 |

Sinónimos |

7,8,10-TRIHYDROXY-7,8,9,10-TETRAHYDROBENZO(A)PYRENE-9-SULPHONATE |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[6-Hydroxy-6-methyl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromen-7-yl]ethanone](/img/structure/B47753.png)